molecular formula C8H12O2 B13486414 Ethyl (3E)-hexa-3,5-dienoate

Ethyl (3E)-hexa-3,5-dienoate

Cat. No.: B13486414
M. Wt: 140.18 g/mol
InChI Key: OJIDZYAEUPOBSI-AATRIKPKSA-N
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Description

Ethyl (3E)-hexa-3,5-dienoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industries. This particular compound features a conjugated diene system, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (3E)-hexa-3,5-dienoate can be synthesized through the esterification of (3E)-hexa-3,5-dienoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction mixture is refluxed to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products, such as aldehydes and carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol, ethyl hex-3-en-5-ol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, ethers.

Scientific Research Applications

Ethyl (3E)-hexa-3,5-dienoate has diverse applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl (3E)-hexa-3,5-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which can lead to the formation of cyclic compounds. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may exert biological effects through different pathways.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity aroma, used in flavorings and perfumes.

    Ethyl propionate: An ester with a pineapple-like odor, used in the food industry.

Uniqueness: Ethyl (3E)-hexa-3,5-dienoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity compared to other esters. This feature allows it to participate in specific reactions, such as Diels-Alder reactions, making it valuable in synthetic organic chemistry.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

ethyl (3E)-hexa-3,5-dienoate

InChI

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-6H,1,4,7H2,2H3/b6-5+

InChI Key

OJIDZYAEUPOBSI-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)C/C=C/C=C

Canonical SMILES

CCOC(=O)CC=CC=C

Origin of Product

United States

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